![molecular formula C14H32O3Si2 B3433937 tert-Butyl(dimethyl)silyl ([tert-butyl(dimethyl)silyl]oxy)acetate CAS No. 67226-76-0](/img/structure/B3433937.png)
tert-Butyl(dimethyl)silyl ([tert-butyl(dimethyl)silyl]oxy)acetate
Overview
Description
“tert-Butyl(dimethyl)silyl ([tert-butyl(dimethyl)silyl]oxy)acetate” is a type of organosilicon compound. It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . It is commonly used as a protecting reagent for alcohols, amines, amides, and various carboxylic acids .
Synthesis Analysis
The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The synthesis involves several steps, including the Vilsmeier formylation of 4-bromo-1H-indole, reduction of the aldehyde group, protection of the alcoholic hydroxy group, and introduction of a formyl group .Scientific Research Applications
Chemical Synthesis
This compound is used as a reagent in chemical synthesis . It plays a crucial role in the total synthesis of various complex organic compounds. For example, it has been used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Construction of Key Subunits
The compound is employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .
Preparation of Isoxazoline N-Oxides
While not directly related to “tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate”, its related compound “tert-Butyldimethylsilyl chloride” is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
Photocatalytic Systems for Hydrogen Production
Again, “tert-Butyldimethylsilyl chloride” is used as a precursor that forms a silicon substrate for Ag/ZnO/graphene-based nanocomposites to form effective photocatalytic system for hydrogen production .
Mechanism of Action
Target of Action
The primary targets of tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate are typically organic compounds, particularly alcohols . This compound is used as a protecting group in organic synthesis, where it reacts with alcohols to form silyl ethers .
Mode of Action
Tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate interacts with its targets by forming a covalent bond with the hydroxyl (-OH) group of alcohols . This results in the formation of silyl ethers, which are more stable and less reactive than the original alcohol compounds .
Biochemical Pathways
The compound plays a crucial role in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This versatility makes it a valuable reagent in the synthesis of complex organic molecules.
Pharmacokinetics
It’s known that the compound has a boiling point of 74-80℃ (17 torr) and a density of 0890 . It is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .
Result of Action
The result of the action of tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate is the formation of silyl ethers . These ethers are more stable and less reactive than the original alcohol compounds, allowing for further reactions to take place without interference from the protected alcohol group .
Action Environment
The action of tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate is influenced by environmental factors such as temperature, solvent, and the presence of a base . The compound is acid-sensitive and reacts slowly with moisture/water . Therefore, it should be stored at 2-8°C to maintain its stability .
properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si2/c1-13(2,3)18(7,8)16-11-12(15)17-19(9,10)14(4,5)6/h11H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWFJWHUFDQPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132216 | |
| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(dimethyl)silyl ([tert-butyl(dimethyl)silyl]oxy)acetate | |
CAS RN |
67226-76-0 | |
| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67226-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




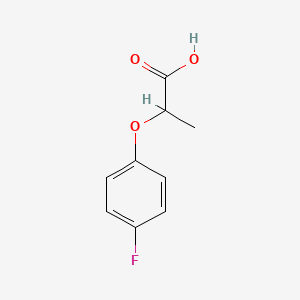
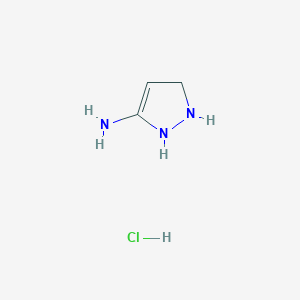
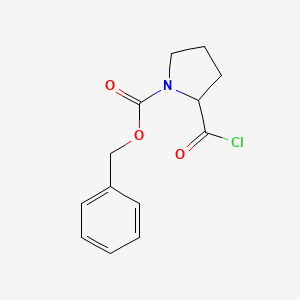

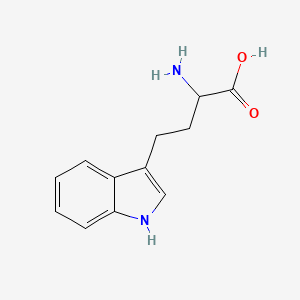
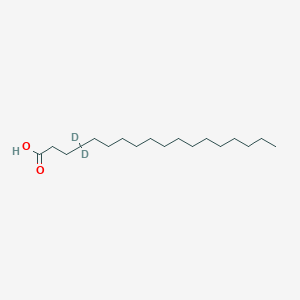
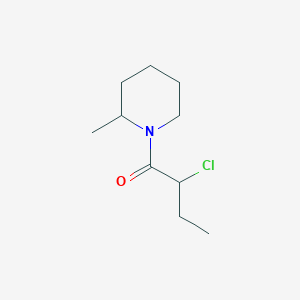
![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)
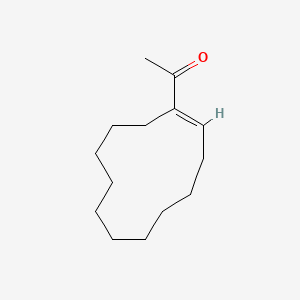
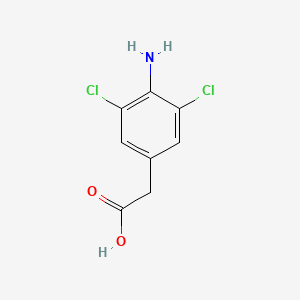
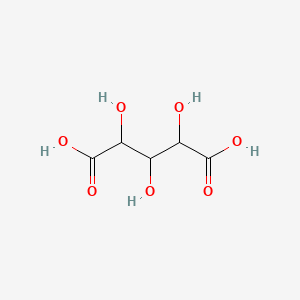
![(7-Acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B3433939.png)
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)